The synthesis of MK-4305 is described in detail in the paper by Cox et al. [] Key steps involve the modification of a diazepane scaffold, ultimately leading to the incorporation of a 5-chloro-1,3-benzoxazole moiety and a [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone group. [] This process was specifically designed to optimize the compound's pharmacological properties, particularly its pharmacokinetic profile and metabolic stability. []
While specific structural data for MK-4305 was not provided in the abstract, it can be deduced that the compound contains a central 1,4-diazepane ring substituted at the 1 and 4 positions with complex aromatic groups. [] The presence of a chiral center at the 7-position of the diazepane ring indicates the existence of stereoisomers, likely contributing to specific interactions with biological targets. []
MK-4305 acts as a dual orexin receptor antagonist, meaning it blocks the activity of both orexin receptor subtypes (OX1R and OX2R). [] By inhibiting these receptors, MK-4305 disrupts the orexin signaling pathway, reducing neuronal excitability in brain regions associated with wakefulness and promoting sleep. []
While specific physical and chemical properties of MK-4305 were not detailed within the provided abstract, the focus on improving its pharmacokinetic profile suggests modifications targeting solubility, permeability, and metabolic stability were successful. [] This implies that MK-4305 possesses favorable characteristics for oral administration and achieving therapeutically relevant concentrations in the central nervous system. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2